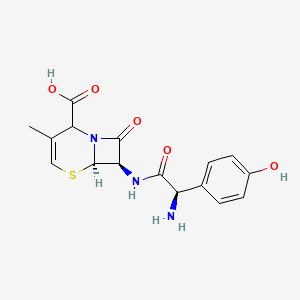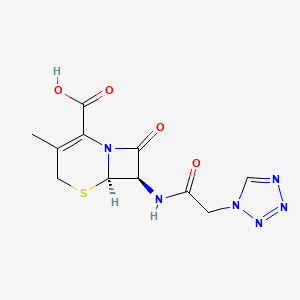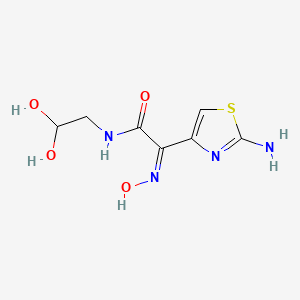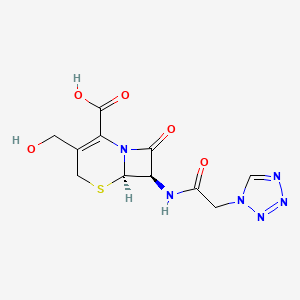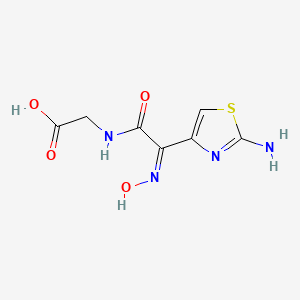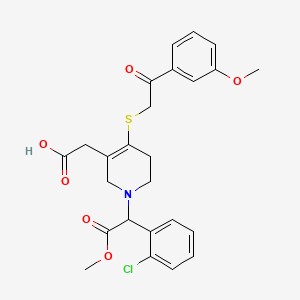
rac-Clopidogrel-MP Endo Derivative
Descripción general
Descripción
rac-Clopidogrel-MP Endo Derivative is a byproduct found in the synthesis of Clopidogrel, a widely used antiplatelet medication. Clopidogrel is primarily used to prevent blood clots in patients with cardiovascular diseases. Impurities like this compound can arise during the manufacturing process and need to be carefully monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-Clopidogrel-MP Endo Derivative involves several steps, typically starting from the raw materials used in the production of Clopidogrel. The process often includes the use of various reagents and catalysts to facilitate the formation of the impurity. Specific reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound is usually an unintended consequence of the Clopidogrel manufacturing process. Advanced techniques like High-Performance Liquid Chromatography (HPLC) are employed to separate and quantify the impurity from the main product. The use of robust quality control measures ensures that the levels of this compound remain within acceptable limits .
Análisis De Reacciones Químicas
Types of Reactions: rac-Clopidogrel-MP Endo Derivative can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the chemical structure of the impurity and the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Halogenation or alkylation reactions can be facilitated using reagents like halogens or alkyl halides under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .
Aplicaciones Científicas De Investigación
rac-Clopidogrel-MP Endo Derivative has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Clopidogrel.
Biology: Studied for its potential biological effects and interactions with various biomolecules.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Clopidogrel.
Industry: Utilized in the development of quality control methods for pharmaceutical manufacturing
Mecanismo De Acción
The mechanism of action of rac-Clopidogrel-MP Endo Derivative is not as well-studied as that of Clopidogrel itself. it is believed to interact with similar molecular targets, such as the P2Y12 ADP receptors on platelets. This interaction can potentially influence platelet aggregation and other related pathways .
Comparación Con Compuestos Similares
Clopidogrel Impurity A: Another byproduct in the synthesis of Clopidogrel, structurally similar but with different chemical properties.
Clopidogrel Impurity B: Known for its distinct pharmacological profile compared to rac-Clopidogrel-MP Endo Derivative.
Clopidogrel Impurity C: Exhibits unique reactivity and stability characteristics
Uniqueness: this compound is unique due to its specific formation pathway and the particular conditions under which it is produced. Its chemical structure and reactivity profile distinguish it from other impurities, making it a critical component in the comprehensive analysis of Clopidogrel’s purity and safety .
Propiedades
IUPAC Name |
2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGUEGYOTLVBPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



